2-(2-(tert-Butoxy)-2-oxoethyl)-4-formylphenyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3 tert-Butyloxycarbonylmethyl oxo-4-benzyloxy-benzaldehyde: is a chemical compound with the molecular formula C20H22O5 and a molecular weight of 342.39 g/mol . This compound is primarily used in proteomics research and is known for its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3 tert-Butyloxycarbonylmethyl oxo-4-benzyloxy-benzaldehyde typically involves multiple steps, including the protection of functional groups and selective oxidation reactions. One common synthetic route includes:
Protection of Hydroxyl Groups: The hydroxyl groups are protected using tert-butyl groups to prevent unwanted reactions during subsequent steps.
Oxidation: The protected intermediate undergoes selective oxidation to introduce the aldehyde group.
Deprotection: The tert-butyl protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used in the industrial synthesis include tert-butyl alcohol, oxidizing agents like potassium permanganate, and solvents such as dichloromethane .
Chemical Reactions Analysis
Types of Reactions
3 tert-Butyloxycarbonylmethyl oxo-4-benzyloxy-benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzaldehyde derivatives.
Scientific Research Applications
3 tert-Butyloxycarbonylmethyl oxo-4-benzyloxy-benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3 tert-Butyloxycarbonylmethyl oxo-4-benzyloxy-benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect protein function. This compound can also participate in redox reactions, influencing cellular pathways and signaling .
Comparison with Similar Compounds
Similar Compounds
4-Benzyloxybenzaldehyde: Lacks the tert-butyl and oxo groups, making it less reactive.
3-tert-Butyloxycarbonylmethyl-4-hydroxybenzaldehyde: Contains a hydroxyl group instead of a benzyloxy group, altering its reactivity and applications.
Uniqueness
3 tert-Butyloxycarbonylmethyl oxo-4-benzyloxy-benzaldehyde is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C20H20O5 |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
[4-formyl-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]phenyl] benzoate |
InChI |
InChI=1S/C20H20O5/c1-20(2,3)25-18(22)12-16-11-14(13-21)9-10-17(16)24-19(23)15-7-5-4-6-8-15/h4-11,13H,12H2,1-3H3 |
InChI Key |
HTXFVAHWKGXEJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=C(C=CC(=C1)C=O)OC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.